7-Hydroxycoumarin sulfate-d5
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Overview
Description
7-Hydroxycoumarin sulfate-d5 is a deuterated derivative of 7-hydroxycoumarin, a naturally occurring compound found in many plants. This compound is known for its various biological activities and is used in scientific research for its unique properties. The deuterated form, this compound, is particularly useful in studies involving mass spectrometry and other analytical techniques due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxycoumarin sulfate-d5 typically involves the introduction of deuterium atoms into the 7-hydroxycoumarin molecule. This can be achieved through various methods, including:
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Deuterium Exchange Reactions: : This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require the use of a catalyst and elevated temperatures to facilitate the exchange process.
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Direct Synthesis: : Another approach involves the direct synthesis of this compound from deuterated starting materials. This method can be more efficient and may involve fewer steps compared to deuterium exchange reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and other advanced technologies. These methods ensure high yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxycoumarin sulfate-d5 undergoes various chemical reactions, including:
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Oxidation: : This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
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Reduction: : This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
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Substitution: : This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of coumarin derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
7-Hydroxycoumarin sulfate-d5 has a wide range of applications in scientific research, including:
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Chemistry: : Used as a fluorescent probe for detecting metal ions and other analytes. Its stable isotopic labeling makes it ideal for mass spectrometry studies.
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Biology: : Employed in studies of enzyme activity and metabolic pathways. Its fluorescence properties allow for the visualization of biological processes in real-time.
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Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to inhibit certain enzymes makes it a candidate for drug development.
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Industry: : Used in the development of new materials and chemical sensors. Its unique properties make it suitable for various industrial applications, including the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Hydroxycoumarin sulfate-d5 involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the modulation of various biological processes, including inflammation and cell proliferation. The deuterated form of the compound may exhibit slightly different kinetics compared to the non-deuterated form, which can be advantageous in certain research applications.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: The non-deuterated form of the compound, known for its biological activities and fluorescence properties.
Umbelliferone: Another naturally occurring coumarin derivative with similar biological activities.
Esculetin: A hydroxylated derivative of coumarin with potent antioxidant and anti-inflammatory properties.
Uniqueness
7-Hydroxycoumarin sulfate-d5 is unique due to its stable isotopic labeling, which makes it particularly useful in analytical techniques such as mass spectrometry. This labeling allows for the precise tracking and quantification of the compound in complex biological and chemical systems. Additionally, the deuterated form may exhibit enhanced stability and different kinetic properties compared to its non-deuterated counterparts.
Properties
CAS No. |
1215683-02-5 |
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Molecular Formula |
C9H6O6S |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
(3,4,5,6,8-pentadeuterio-2-oxochromen-7-yl) hydrogen sulfate |
InChI |
InChI=1S/C9H6O6S/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H,11,12,13)/i1D,2D,3D,4D,5D |
InChI Key |
LJOOSFYJELZGMR-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])OS(=O)(=O)O)[2H] |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)O |
Origin of Product |
United States |
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